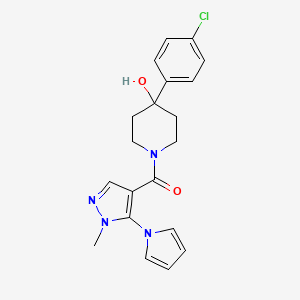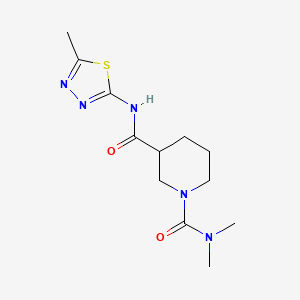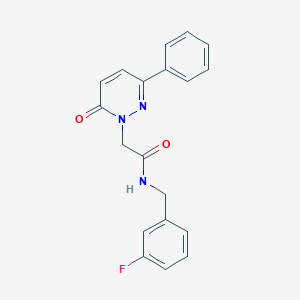![molecular formula C12H17N7OS B4513233 trans-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide](/img/structure/B4513233.png)
trans-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide
Overview
Description
trans-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide: is a complex organic compound featuring a thiadiazole and tetrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide typically involves the following steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting thiosemicarbazide with appropriate aldehydes or ketones under acidic conditions.
Formation of the Tetrazole Ring: This involves the cyclization of nitriles with sodium azide in the presence of a catalyst such as zinc bromide.
Coupling Reactions: The thiadiazole and tetrazole intermediates are then coupled with cyclohexanecarboxamide derivatives under suitable conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole moiety.
Reduction: Reduction reactions can occur at the tetrazole ring, potentially leading to ring-opening reactions.
Substitution: Both the thiadiazole and tetrazole rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the thiadiazole ring.
Reduction: Reduced or ring-opened products of the tetrazole ring.
Substitution: Substituted derivatives at the thiadiazole or tetrazole rings.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Material Science:
Biology and Medicine
Antimicrobial Agents: The compound’s structure suggests potential antimicrobial activity.
Anticancer Agents: Thiadiazole and tetrazole derivatives have shown promise as anticancer agents.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its biological activity.
Pharmaceuticals: Development of new drugs targeting specific enzymes or receptors.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes such as carbonic anhydrase, which is involved in various physiological processes.
Receptor Binding: The compound may bind to specific receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Benzimidazoles: These compounds also contain a fused heterocyclic ring system and exhibit similar biological activities.
Imidazoles: Known for their antimicrobial and anticancer properties.
Uniqueness
Structural Complexity: The combination of thiadiazole and tetrazole rings in a single molecule is relatively unique.
Biological Activity: The compound’s potential to inhibit multiple targets and its diverse biological activities make it a valuable candidate for further research.
Properties
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(tetrazol-1-ylmethyl)cyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N7OS/c1-8-15-16-12(21-8)14-11(20)10-4-2-9(3-5-10)6-19-7-13-17-18-19/h7,9-10H,2-6H2,1H3,(H,14,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTMHUIFZEMLHNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2CCC(CC2)CN3C=NN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-Phenyl-1,3-thiazol-4-yl)acetyl]piperidine-4-carboxylic acid](/img/structure/B4513164.png)
![N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B4513171.png)
![2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-4-yl)acetamide](/img/structure/B4513175.png)


![3-methyl-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide](/img/structure/B4513193.png)
![N-[(2Z)-4-ethyl-5-methyl-1,3-thiazol-2(3H)-ylidene]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B4513197.png)

![N-(3-acetylphenyl)-4-oxo-4-[4-(2-pyridyl)piperazino]butanamide](/img/structure/B4513210.png)

![1-[3-(5-bromo-1H-indol-1-yl)propanoyl]piperidine-4-carboxamide](/img/structure/B4513241.png)

![3-{[(4-ethoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B4513258.png)
![N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(1H-indol-1-yl)acetamide](/img/structure/B4513265.png)
